

# Technical Guide: Cross-Reactivity Profile of SGC-GAK-1 vs. SGC-GAK-1N

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## Compound of Interest

Compound Name: SGC-GAK-1N

Cat. No.: B1193592

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## Executive Summary: The Probe Set Strategy

In chemical biology, reliance on a single inhibitor often leads to off-target confounding.<sup>[1]</sup> For GAK validation, the Structural Genomics Consortium (SGC) established a Probe Set approach.<sup>[1]</sup> You cannot evaluate the specificity of SGC-GAK-1 in isolation; it must be triangulated against its negative control (**SGC-GAK-1N**) and its primary off-target control (Compound 18/HY-19764).<sup>[1]</sup>

- SGC-GAK-1: Potent GAK inhibitor (Active).<sup>[1][2][3][4][5][6][7]</sup> Caveat: Co-targets RIPK2.
- **SGC-GAK-1N**: Structurally matched inert analog (Negative Control).<sup>[1][4][5][6]</sup> Inactive on GAK and RIPK2.
- Compound 18: RIPK2-selective inhibitor.<sup>[1][2][4][5][6]</sup> Inactive on GAK.

Core Directive: A phenotype is confirmed as GAK-driven only if it is induced by SGC-GAK-1, but not by **SGC-GAK-1N** and not by Compound 18.<sup>[1]</sup>

## Chemical Structure & Design Logic

The utility of **SGC-GAK-1N** lies in its structural fidelity to the active probe while ablating kinase binding.[1]

## Structural Comparison

Feature	SGC-GAK-1 (Active Probe)	SGC-GAK-1N (Negative Control)
Scaffold	4-Anilinoquinoline	4-Anilinoquinoline
Hinge Binder	Secondary amine (-NH-)	Methylated amine (-N(CH3)-)
Substituents	6-Bromo, 3,4,5-trimethoxy	6-CF3, 3,4,5-trimethoxy
Mechanism	Forms critical H-bond with GAK hinge region (Cys126/Glu124 region).[1]	Steric clash & loss of H-bond donor prevents ATP-pocket binding.[1]

Expert Insight: The N-methylation of the anilinic nitrogen in **SGC-GAK-1N** is the critical "kill switch." [1] In type I kinase inhibitors, this nitrogen acts as a hydrogen bond donor to the kinase hinge. Methylating it removes the proton and introduces steric bulk, effectively abolishing affinity for the ATP-binding pocket of both GAK and its off-targets.[1]

## Comparative Cross-Reactivity Profile

### A. Primary Potency (On-Target)

SGC-GAK-1 is a highly potent Type I inhibitor.[1] **SGC-GAK-1N** is effectively inert.[1]

Metric	SGC-GAK-1 (Active)	SGC-GAK-1N (Negative)
GAK (In Vitro)	1.9 nM	> 20,000 nM
GAK NanoBRET (Live Cell)	110 nM	> 10,000 nM
Thermal Shift ( )	+ Significant Shift	No Shift

## B. The RIPK2 Off-Target Challenge

The primary liability of the 4-anilinoquinoline scaffold is RIPK2 (Receptor-Interacting Protein Kinase 2).[1] SGC-GAK-1 retains significant affinity for RIPK2, necessitating the use of the probe set.[1]

Target	SGC-GAK-1 Affinity	SGC-GAK-1N Affinity	Compound 18 Affinity
RIPK2 ( In Vitro)	110 nM	> 10,000 nM	2.2 nM
RIPK2 (Cellular )	360 nM	> 10,000 nM	< 10 nM
Selectivity Window	~3x (Cellular)	N/A (Inert)	> 1000x (vs GAK)

Critical Analysis: SGC-GAK-1 has only a 3-fold selectivity window between GAK and RIPK2 in live cells (110 nM vs 360 nM).[1][6]

- Risk: At concentrations >1  $\mu$ M, SGC-GAK-1 will inhibit RIPK2.[1]
- Control: **SGC-GAK-1N** is clean against RIPK2. If your phenotype disappears with 1N, it rules out general scaffold toxicity but does not rule out RIPK2. You must run Compound 18 to rule out RIPK2.[1]

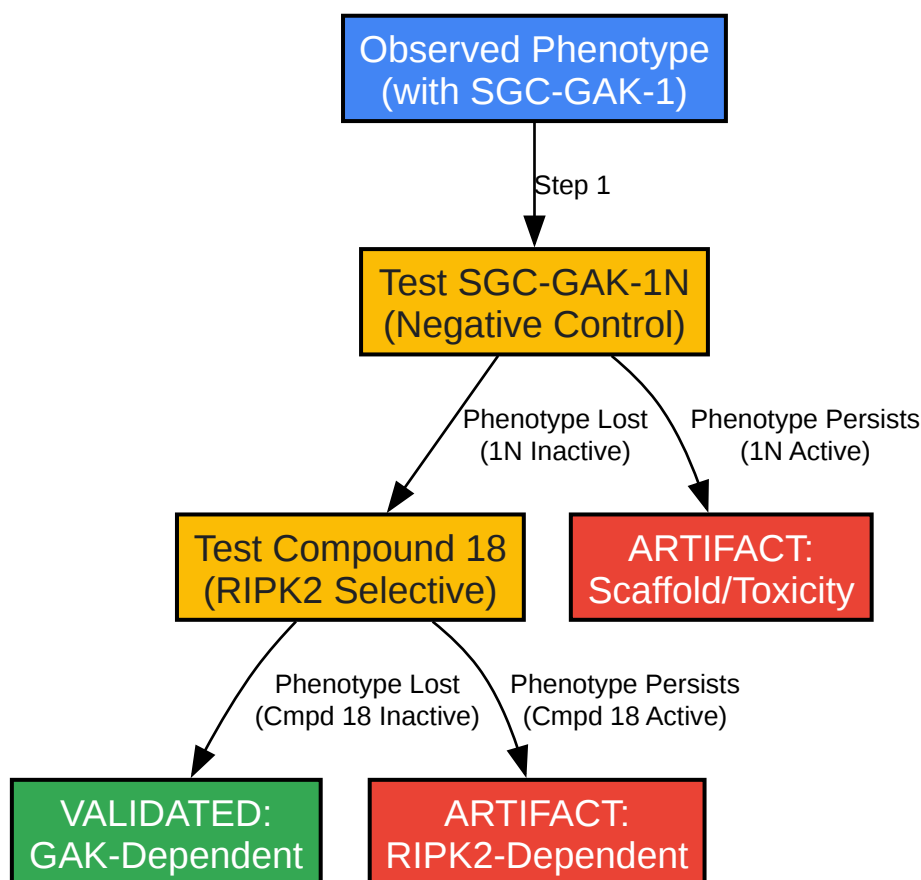
## C. Broad Kinome Selectivity (KINOMEscan®)

SGC-GAK-1 was profiled against >400 wild-type human kinases at 1  $\mu$ M.[1]

- SGC-GAK-1: Extremely selective.[1][2][3][4][5][6][7][8][9][10] No other kinases (besides RIPK2) bound within 30-fold of the GAK  
.[1][8] Minor hits include ADCK3 and NLK, but with negligible cellular potency.
- **SGC-GAK-1N**: Due to the hinge-binder modification, it displays a "flat" line across the kinome, showing no significant inhibition of the kinome tree.[1]

## Visualizing the Logic: The Triangulation Workflow

The following diagram illustrates the decision matrix for validating a GAK-dependent phenotype using this probe set.



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Figure 1: Decision matrix for distinguishing on-target GAK activity from off-target RIPK2 inhibition or scaffold toxicity.[1]

## Experimental Protocols

### Protocol A: Cellular Target Engagement (NanoBRET)

To verify SGC-GAK-1 permeability and binding in your specific cell line.[1]

- Transfection: Transfect HEK293 (or target cells) with C-terminal GAK-NanoLuc fusion vector using FuGENE HD.[1]

- Tracer Addition: 24h post-transfection, treat cells with NanoBRET Tracer K-5 (0.5  $\mu$ M final).
- Inhibitor Titration:
  - Add SGC-GAK-1 (0 nM – 10  $\mu$ M).[1]
  - Add **SGC-GAK-1N** (0 nM – 10  $\mu$ M) as negative control.[1]
- Incubation: Incubate for 2 hours at 37°C / 5% CO<sub>2</sub>.
- Readout: Add NanoBRET Nano-Glo Substrate and measure donor (460nm) and acceptor (618nm) emission.[1]
- Calculation: Calculate mBRET ratio. SGC-GAK-1 should show dose-dependent displacement; **SGC-GAK-1N** should remain flat.[1]

## Protocol B: Phenotypic Rescue Experiment

- Seeding: Seed cells (e.g., LNCaP) in 96-well plates.
- Treatment Groups:
  - Group A: DMSO (Vehicle)
  - Group B: SGC-GAK-1 @ 1.0  $\mu$ M (Active)[1]
  - Group C: **SGC-GAK-1N** @ 1.0  $\mu$ M (Negative)[1]
  - Group D: Compound 18 @ 1.0  $\mu$ M (RIPK2 Control)
- Assay: Measure endpoint (e.g., viability, viral entry) at 48h.
- Interpretation: True GAK inhibition is indicated only if Group B shows effect, while Groups C and D mimic Group A.

## References

- Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)."[1][2][10][11] *Journal of Medicinal Chemistry*, 62(5), 2830–2836.[10] [1]

- Structural Genomics Consortium (SGC). "SGC-GAK-1 Probe Summary." SGC Open Science.[1] [1]
- Asquith, C. R. M., et al. (2020). "Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK)."[1] Bioorganic & Medicinal Chemistry Letters, 30(16), 127284.[10] [1]
- Chemical Probes Portal. "SGC-GAK-1 Profile."

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## Sources

- 1. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 2. SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards the Development of an In vivo Chemical Probe for Cyclin G Associated Kinase (GAK) | MDPI [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe SGC-GAK-1 | Chemical Probes Portal [chemicalprobes.org]
- 9. biorxiv.org [biorxiv.org]
- 10. caymanchem.com [caymanchem.com]
- 11. acs.figshare.com [acs.figshare.com]
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